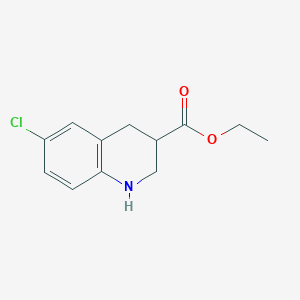

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Aza-Michael Addition: The product from the Knoevenagel condensation undergoes an aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically forming quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the tetrahydroquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes and photosensitizers

Mechanism of Action

The exact mechanism of action for ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways, similar to other tetrahydroquinoline derivatives. These interactions may involve binding to specific enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

- 1,2,3,4-Tetrahydroisoquinoline derivatives

Comparison: Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to the presence of the ethyl ester and chloro substituent, which can influence its reactivity and biological activity. Compared to methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, the ethyl ester may offer different solubility and reactivity profiles .

Biological Activity

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of ethyl cyanoacetate with appropriate amine substrates under specific conditions. A notable method utilizes DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base to facilitate the reaction, leading to high yields of the desired tetrahydroquinoline derivatives. The reaction mechanism often involves a cascade pathway that includes Knoevenagel condensation followed by aza-Michael addition .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In cellular models, it has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic markers. Studies suggest that this compound can inhibit tumor growth by affecting cell cycle progression and promoting cell death in various cancer cell lines .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties as well. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Antioxidant Properties : this compound demonstrates significant antioxidant activity which helps in reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound reduced bacterial viability by over 70% at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours.

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3 |

InChI Key |

WNLMQSWJHAJYKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)Cl)NC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.